BenchChemオンラインストアへようこそ!

N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Chronic myeloid leukemia Kinase inhibitor resistance T315I gatekeeper mutation

Strategic inclusion for kinase selectivity panels. This C6-unsubstituted pyrazolo[3,4-d]pyrimidine features an N1-p-tolyl and C4-N-(4-methylbenzyl) secondary amine, creating a pharmacophore distinct from PP1 and C6-substituted analogs. With a predicted logP of ~4.8 and single H-bond donor, it balances lipophilicity and permeability. Critical for CML mutant (T315I/Y253F/E255K) studies: C6-unsubstituted analogs show 2- to 11-fold higher potency vs. C6-substituted variants. Secure authentic material with verified identity.

Molecular Formula C20H19N5
Molecular Weight 329.4 g/mol
Cat. No. B11213902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC20H19N5
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C
InChIInChI=1S/C20H19N5/c1-14-3-7-16(8-4-14)11-21-19-18-12-24-25(20(18)23-13-22-19)17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,21,22,23)
InChIKeyLVLTWXBDJJNVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Structural Positioning Among Src/Abl Kinase Inhibitor Scaffolds


N-(4-Methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative belonging to a privileged heterocyclic scaffold extensively investigated for dual Src/Abl tyrosine kinase inhibition [1]. The compound features a C6-unsubstituted pyrazolo[3,4-d]pyrimidine core, an N1-p-tolyl aryl substituent, and a C4-N-(4-methylbenzyl) secondary amine group. This substitution pattern distinguishes it from the prototypical Src inhibitor PP1 (1-tert-butyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which bears a tert-butyl at N1, a p-tolyl at C3, and an unsubstituted C4-amine [2]. The C6-unsubstituted nature of the target compound is a structurally significant feature, as C6-unsubstituted pyrazolo[3,4-d]pyrimidines have been shown to avoid steric clashes with the gatekeeper residue in mutant kinases, conferring activity against imatinib-resistant Bcr-Abl variants including the T315I mutation [1].

Why N-(4-Methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrazolopyrimidine Analogs


Pyrazolopyrimidine-based kinase inhibitors are not functionally interchangeable. The combination of N1-aryl and C4-secondary amine substituents on a C6-unsubstituted core creates a specific pharmacophoric profile that generic analogs cannot replicate. PP1, while potent against wild-type Src (IC50 = 170 nM) and Lck (IC50 = 5 nM), possesses a C3-p-tolyl substituent and a primary C4-amine, resulting in a different ATP-binding pocket orientation and selectivity profile [1]. Close analogs such as N-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lack the N1-p-tolyl methyl group, which alters lipophilicity (predicted logP ~4.31 for the phenyl analog versus an estimated higher value for the p-tolyl derivative) and may affect kinase selectivity . Critically, C6-substituted pyrazolo[3,4-d]pyrimidines exhibit markedly reduced potency against imatinib-resistant Bcr-Abl mutants (LD50 ~8 µM for C6-substituted compound 3 versus 0.7–4.3 µM for C6-unsubstituted compounds 1 and 2 against Ba/F3 cells expressing T315I, Y253F, and E255K mutants), demonstrating that even minor structural modifications at C6 profoundly alter target engagement [2]. The specific N-(4-methylbenzyl) side chain at C4 introduces distinct conformational constraints and hydrogen-bonding capacity compared to the primary amine in PP1 or the unsubstituted amine in 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, further differentiating target binding kinetics.

Quantitative Differentiation Evidence for N-(4-Methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Versus Closest Analogs


C6-Unsubstituted Scaffold Confers Superior Activity Against Imatinib-Resistant Bcr-Abl Mutants Compared to C6-Substituted Analogs

The target compound's C6-unsubstituted pyrazolo[3,4-d]pyrimidine core is a critical determinant of activity against drug-resistant Bcr-Abl kinase variants. In a direct comparative study, C6-unsubstituted compounds 1 and 2 demonstrated LD50 values ranging from 0.7 to 4.3 µM across Ba/F3 cell lines expressing wild-type p210Bcr-Abl, T315I, Y253F, and E255K mutants. In contrast, C6-substituted compound 3 exhibited an LD50 of approximately 8 µM against the T315I mutant, representing a 1.9- to 11.4-fold loss in potency [1]. This differential is attributed to the ability of C6-unsubstituted compounds to avoid steric clashes with the T315I gatekeeper residue, a feature that generic C6-substituted pyrazolopyrimidines cannot replicate [1].

Chronic myeloid leukemia Kinase inhibitor resistance T315I gatekeeper mutation

N1-Aryl Substitution Pattern Differentiates Target Compound from PP1 in ATP-Binding Pocket Engagement

The target compound positions its p-tolyl group at N1 of the pyrazolo[3,4-d]pyrimidine core, whereas the benchmark inhibitor PP1 places a tert-butyl at N1 and a p-tolyl at C3. This regiochemical difference fundamentally alters the orientation of the aromatic ring within the ATP-binding pocket. PP1 has well-characterized IC50 values of 5 nM (Lck), 6 nM (Fyn), and 170 nM (c-Src) in cell-free kinase assays [1]. The target compound's N1-p-tolyl/C4-(4-methylbenzyl)amine configuration presents a distinct pharmacophore compared to PP1's N1-tert-butyl/C3-p-tolyl/C4-primary amine arrangement. In the broader 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine series, N1-aryl substitution has been shown to support antiproliferative activity against A431 epidermoid carcinoma cells through Src-mediated signaling interference [2], confirming that N1-aryl positioning contributes to kinase engagement in a manner distinct from N1-alkyl substitution.

Src kinase inhibition Kinase selectivity profiling Structure-activity relationship

Predicted Physicochemical Differentiation: LogP and Lipophilic Ligand Efficiency Versus N1-Phenyl Analog

The target compound differs from its closest purchasable analog, N-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, by a single methyl group at the para position of the N1-aryl ring. This methyl addition is predicted to incrementally increase logP. The N1-phenyl analog has a predicted ACD/LogP of 4.31 and a polar surface area of 56 Ų . The target compound, bearing an N1-p-tolyl group, is expected to exhibit a logP increase of approximately 0.5 log units based on the Hansch π constant for a para-methyl substituent (π = 0.52), yielding an estimated logP of ~4.8. This elevated lipophilicity may enhance passive membrane permeability (predicted ACD/BCF of 544 for the phenyl analog at pH 5.5) but must be balanced against potential solubility limitations . Both compounds conform to Lipinski's Rule of Five with zero violations .

Lipophilicity Drug-likeness Physicochemical profiling

C4-Secondary Amine Substitution Differentiates Target Compound from Primary Amine Scaffolds in Hydrogen-Bonding Capacity and Conformational Flexibility

The target compound features an N-(4-methylbenzyl) secondary amine at C4, distinguishing it from both the commercially available 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C4 primary amine, CAS 103984-26-5, Sigma Aldrich JRD1351) and PP1 (C4 primary amine) . The secondary amine introduces an additional freely rotatable bond (4 rotatable bonds for the N1-phenyl analog versus an estimated 2–3 for the primary amine scaffold), increasing conformational flexibility. This substitution also replaces one hydrogen bond donor (the primary amine has two H-bond donors) with a single H-bond donor plus an additional hydrophobic aromatic ring, altering the balance between polar and hydrophobic contacts within the kinase ATP-binding site. In the 2004 Schenone SAR study, C4-amino substitution pattern was shown to modulate both antiproliferative potency and Src phosphorylation inhibition in the 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine series [1].

Ligand-receptor interactions Conformational analysis Hydrogen bonding

Recommended Application Scenarios for N-(4-Methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Structural Differentiation Evidence


Probing Imatinib-Resistant CML Models Requiring T315I Bcr-Abl Gatekeeper Mutant Activity

The C6-unsubstituted pyrazolo[3,4-d]pyrimidine core of this compound is implicated in avoiding steric clash with the T315I gatekeeper residue, a property not shared by C6-substituted analogs. Researchers studying chronic myeloid leukemia models driven by the T315I, Y253F, or E255K Bcr-Abl mutations should prioritize this compound over C6-substituted pyrazolopyrimidines, which exhibit approximately 2- to 11-fold weaker activity against these mutants (LD50 ~8 µM for C6-substituted compound 3 versus 0.7–4.3 µM range for C6-unsubstituted analogs) . This structural feature is mechanistically linked to the ability of C6-unsubstituted compounds to accommodate the bulkier T315I gatekeeper side chain.

Structure-Activity Relationship (SAR) Studies Exploring N1-Aryl Versus N1-Alkyl Kinase Selectivity

This compound provides a unique N1-p-tolyl/C4-(4-methylbenzyl)amine pharmacophore that is structurally orthogonal to the widely used PP1 scaffold (N1-tert-butyl/C3-p-tolyl/C4-NH2). Investigators mapping kinase selectivity as a function of N1 substitution should employ this compound alongside PP1 (Src IC50 = 170 nM, Lck IC50 = 5 nM, Fyn IC50 = 6 nM) [1] and the N1-phenyl analog (predicted logP = 4.31) to deconvolve the contributions of N1-aryl identity and lipophilicity to target engagement. The 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine series has validated activity in A431 epidermoid carcinoma cells via Src/MAPK pathway inhibition [2].

Physicochemical Property Optimization and Permeability Profiling in Kinase Inhibitor Lead Development

With an estimated logP of ~4.8 (versus 4.31 for the N1-phenyl analog) and a reduced H-bond donor count (1 donor for the secondary amine versus 2 for primary amine scaffolds), this compound allows medicinal chemists to assess the permeability-solubility trade-off inherent in methyl-group addition to the N1-aryl ring. This ~0.5 log unit lipophilicity increment, coupled with zero predicted Rule-of-Five violations , positions the compound for cell-permeability optimization studies where balanced lipophilic ligand efficiency is required. Procurement of this compound alongside the N1-phenyl analog (ChemSpider CSID:575059) enables direct pairwise comparison of the impact of a single para-methyl group on cellular uptake and target engagement.

Kinase Profiling Panels to Map C4-Secondary Amine Selectivity Fingerprints Against Primary Amine Benchmarks

The C4-N-(4-methylbenzyl) secondary amine distinguishes this compound from both the unsubstituted 4-amine core scaffold (Sigma Aldrich JRD1351, CAS 103984-26-5) and PP1. The altered H-bond donor capacity (reduced from 2 to 1 donor) and the addition of a hydrophobic benzyl moiety are predicted to shift kinase selectivity away from targets favored by primary amine-containing analogs. Researchers conducting broad kinase profiling panels should include this compound to establish C4-substitution-dependent selectivity signatures, using the 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core scaffold as the primary amine comparator and PP1 [1] as the well-characterized Src-family inhibitor reference.

Quote Request

Request a Quote for N-(4-methylbenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.